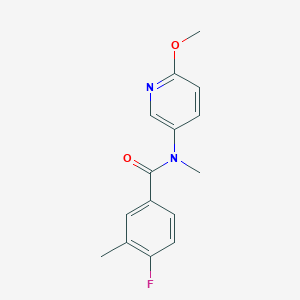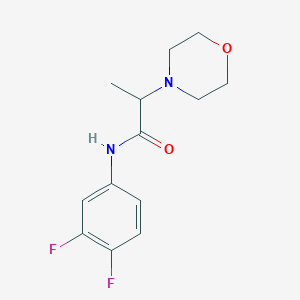
N-(3,4-difluorophenyl)-2-morpholin-4-ylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-difluorophenyl)-2-morpholin-4-ylpropanamide, also known as DF-MP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DF-MP is a synthetic compound that belongs to the class of morpholine-based compounds.
Scientific Research Applications
N-(3,4-difluorophenyl)-2-morpholin-4-ylpropanamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. N-(3,4-difluorophenyl)-2-morpholin-4-ylpropanamide has been found to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. N-(3,4-difluorophenyl)-2-morpholin-4-ylpropanamide has also been investigated for its potential as an anti-inflammatory agent and has been found to inhibit the production of pro-inflammatory cytokines.
Mechanism of Action
The mechanism of action of N-(3,4-difluorophenyl)-2-morpholin-4-ylpropanamide is not fully understood. However, it has been proposed that N-(3,4-difluorophenyl)-2-morpholin-4-ylpropanamide exerts its antitumor activity by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. Inhibition of HDACs leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(3,4-difluorophenyl)-2-morpholin-4-ylpropanamide has been found to exhibit potent antitumor activity in vitro and in vivo. N-(3,4-difluorophenyl)-2-morpholin-4-ylpropanamide has also been investigated for its potential as an anti-inflammatory agent and has been found to inhibit the production of pro-inflammatory cytokines. N-(3,4-difluorophenyl)-2-morpholin-4-ylpropanamide has been shown to have a low toxicity profile and does not exhibit any significant adverse effects in animal models.
Advantages and Limitations for Lab Experiments
N-(3,4-difluorophenyl)-2-morpholin-4-ylpropanamide has several advantages for lab experiments, including its potent antitumor activity, low toxicity profile, and ease of synthesis. However, N-(3,4-difluorophenyl)-2-morpholin-4-ylpropanamide has some limitations, including its limited solubility in aqueous solutions and its instability in acidic conditions.
Future Directions
N-(3,4-difluorophenyl)-2-morpholin-4-ylpropanamide has significant potential for various applications in the fields of medicinal chemistry, pharmacology, and neuroscience. Future research should focus on further elucidating the mechanism of action of N-(3,4-difluorophenyl)-2-morpholin-4-ylpropanamide, optimizing its pharmacokinetic properties, and developing more potent analogs with improved solubility and stability. N-(3,4-difluorophenyl)-2-morpholin-4-ylpropanamide could also be investigated for its potential as a therapeutic agent for other diseases, such as neurodegenerative diseases and autoimmune disorders.
Synthesis Methods
N-(3,4-difluorophenyl)-2-morpholin-4-ylpropanamide can be synthesized using various methods, including the reaction of 3,4-difluoroaniline with 2-(morpholin-4-yl)propanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction yields N-(3,4-difluorophenyl)-2-morpholin-4-ylpropanamide as a white solid in good yield.
properties
IUPAC Name |
N-(3,4-difluorophenyl)-2-morpholin-4-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F2N2O2/c1-9(17-4-6-19-7-5-17)13(18)16-10-2-3-11(14)12(15)8-10/h2-3,8-9H,4-7H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPVXWBHUTHOSRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1)F)F)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-difluorophenyl)-2-morpholin-4-ylpropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1-morpholin-4-ylcyclohexyl)methyl]-9-oxobicyclo[3.3.1]nonane-3-carboxamide](/img/structure/B7561990.png)
![[1-(benzhydrylamino)-1-oxopropan-2-yl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7561996.png)
![N-(3,4-dihydro-2H-chromen-4-yl)-1-[2-(trifluoromethyl)phenyl]triazole-4-carboxamide](/img/structure/B7562002.png)
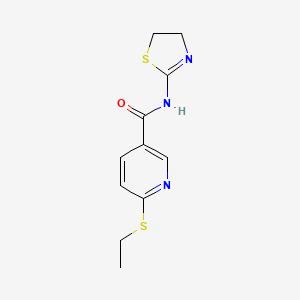
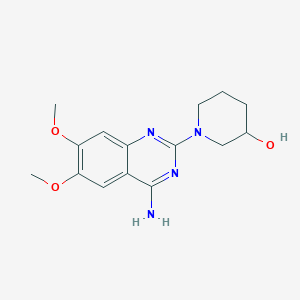

![N-[2-(2,3-dimethoxyphenyl)-2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B7562023.png)

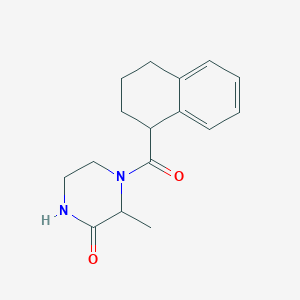
![[2-bromo-4-[(E)-2-cyano-3-(4-nitroanilino)-3-oxoprop-1-enyl]-6-methoxyphenyl] 4-methoxybenzoate](/img/structure/B7562053.png)
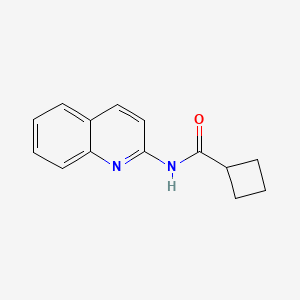
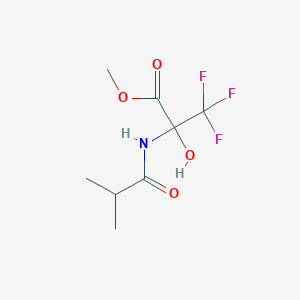
![4-[4-(Cyclopenten-1-yl)-3-(4-nitrophenyl)-4,5,6,6a-tetrahydrocyclopenta[d]triazol-3a-yl]morpholine](/img/structure/B7562075.png)
